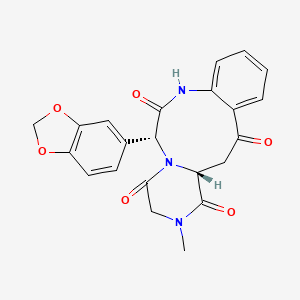

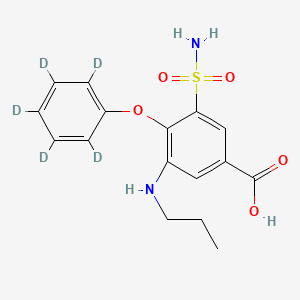

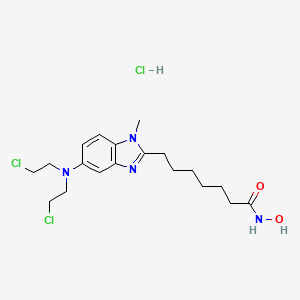

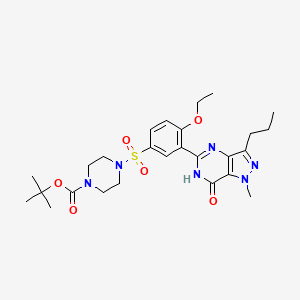

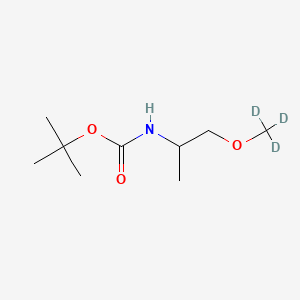

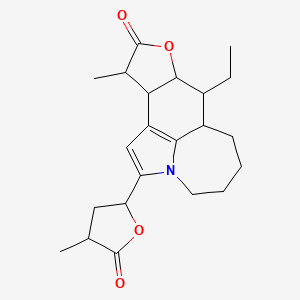

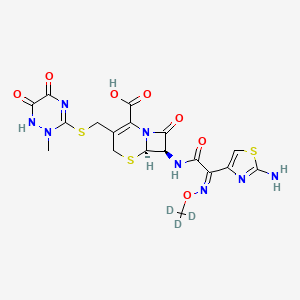

TAK-901-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TAK-901-d3 is a deuterated form of TAK-901, a small-molecule inhibitor of the serine-threonine kinase Aurora B. This compound has potential antineoplastic activity, meaning it can inhibit the growth of tumors. This compound is primarily used in proteomics research and has a molecular formula of C28H29D3N4O3S with a molecular weight of 507.66 .

Mecanismo De Acción

Target of Action

TAK-901-d3, a deuterium labeled form of TAK-901, is a multi-targeted inhibitor of Aurora kinases . The primary targets of this compound are Aurora kinase A and B . Aurora kinases play essential roles during mitosis and cell division, and their overexpression in cancer promotes genetic instability, malignant pathogenesis, and drug resistance .

Mode of Action

This interaction with Aurora B results in the suppression of cellular histone H3 phosphorylation and induction of polyploidy . In addition to Aurora B, this compound also potently inhibits a few other kinases in intact cells, including FLT3 and FGFR2 .

Biochemical Pathways

The inhibition of Aurora B by this compound affects the mitotic cell cycle. Aurora B is a chromosome passenger protein essential for phosphorylation of histone H3, chromosome segregation, and cytokinesis . Inhibition of Aurora B leads to abnormal chromosome alignment, silencing of the spindle checkpoint function, and induces the cells to exit mitosis without completion of cell division .

Result of Action

This compound inhibits cell proliferation in various human cancer cell lines with effective concentration values ranging from 40 to 500 nmol/L . In rodent xenografts, this compound exhibits potent activity against multiple human solid tumor types, and complete regression was observed in the ovarian cancer A2780 model . It also displays potent activity against several leukemia models .

Action Environment

It’s worth noting that the efficacy of this compound may be influenced by the specific genetic and cellular context of different cancer types .

Análisis Bioquímico

Biochemical Properties

TAK-901-d3, like its parent compound TAK-901, inhibits Aurora B kinase . This inhibition is time-dependent and tight-binding . This compound may also interact with other biomolecules, such as FLT3 and FGFR2, which it inhibits in intact cells .

Cellular Effects

This compound has been shown to suppress cellular histone H3 phosphorylation and induce polyploidy, consistent with Aurora B inhibition . In various human cancer cell lines, this compound inhibited cell proliferation with effective concentration values from 40 to 500 nmol/L . It also induced apoptosis and ablated clonogenic survival .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of Aurora B kinase . This inhibition leads to suppressed cellular histone H3 phosphorylation and induced polyploidy . This compound also inhibits other kinases in intact cells, including FLT3 and FGFR2 .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in the form of time-dependent, tight-binding inhibition of Aurora B

Dosage Effects in Animal Models

In rodent xenografts, this compound exhibited potent activity against multiple human solid tumor types . Complete regression was observed in the ovarian cancer A2780 model at higher dose levels

Metabolic Pathways

Given its inhibition of Aurora B kinase, it likely impacts pathways related to mitosis and cell division .

Subcellular Localization

Given its inhibition of Aurora B kinase, it likely localizes to areas where this kinase is active, such as the centrosomes and spindle poles during mitosis .

Métodos De Preparación

The synthetic route for TAK-901-d3 involves the incorporation of deuterium atoms into the molecular structure of TAK-901. This process typically involves the use of deuterated reagents or solvents during the synthesis. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes to achieve high purity and yield .

Análisis De Reacciones Químicas

TAK-901-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

TAK-901-d3 has several scientific research applications, including:

Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in studies to understand the role of Aurora B kinase in cell division and its potential as a therapeutic target.

Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit tumor growth.

Industry: Utilized in the development of new drugs and therapeutic agents targeting Aurora B kinase

Comparación Con Compuestos Similares

TAK-901-d3 is similar to other Aurora kinase inhibitors, such as:

VX-680: Another Aurora kinase inhibitor with a similar mechanism of action but different chemical structure.

MLN8237: An inhibitor of Aurora A kinase, which has a different target specificity compared to this compound.

AZD1152: A selective inhibitor of Aurora B kinase, similar to this compound but with different pharmacokinetic properties.

The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterpart .

Propiedades

Número CAS |

1346603-28-8 |

|---|---|

Fórmula molecular |

C28H32N4O3S |

Peso molecular |

507.667 |

Nombre IUPAC |

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide |

InChI |

InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)/i4D3 |

Clave InChI |

WKDACQVEJIVHMZ-GKOSEXJESA-N |

SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=CC(=CN=C4N3)C)C)C(=O)NC5CCN(CC5)C |

Sinónimos |

5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)